molecular formula C14H26O7 B14274076 Propyl 11-oxo-3,6,9,12-tetraoxapentadecan-1-oate CAS No. 161470-21-9

Propyl 11-oxo-3,6,9,12-tetraoxapentadecan-1-oate

Cat. No.: B14274076
CAS No.: 161470-21-9
M. Wt: 306.35 g/mol
InChI Key: WBMQGAFOSHEOGE-UHFFFAOYSA-N
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Description

Propyl 11-oxo-3,6,9,12-tetraoxapentadecan-1-oate is an organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 11-oxo-3,6,9,12-tetraoxapentadecan-1-oate typically involves a multi-step process starting from tetraethylene glycol. The steps include esterification, mesylation, azide substitution, reduction, and hydrolysis . Each step is optimized to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. The process often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Key advantages of these methods include high yields and the ability to produce large quantities of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to propyl 11-oxo-3,6,9,12-tetraoxapentadecan-1-oate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of ether linkages and ester group, which confer unique chemical and physical properties. These properties make it particularly useful in applications requiring biocompatibility and specific reactivity .

Properties

CAS No.

161470-21-9

Molecular Formula

C14H26O7

Molecular Weight

306.35 g/mol

IUPAC Name

propyl 2-[2-[2-(2-oxo-2-propoxyethoxy)ethoxy]ethoxy]acetate

InChI

InChI=1S/C14H26O7/c1-3-5-20-13(15)11-18-9-7-17-8-10-19-12-14(16)21-6-4-2/h3-12H2,1-2H3

InChI Key

WBMQGAFOSHEOGE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)COCCOCCOCC(=O)OCCC

Origin of Product

United States

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